![molecular formula C8H12N4OS B2779622 (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide CAS No. 60458-71-1](/img/structure/B2779622.png)
(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide
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Description
The compound “(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide” is a chemical compound with the molecular formula C8H12N4OS and a molecular weight of 212.27 . It is intended for research use only .
Physical And Chemical Properties Analysis
The compound “(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide” has a predicted melting point of 167.77°C and a predicted boiling point of 447.9°C at 760 mmHg . Its predicted density is 1.3 g/cm3 and its predicted refractive index is n20D 1.61 . The compound has predicted pKa values of 12.1 and 2.78 .Scientific Research Applications
Antiviral Agents
N-Heterocyclic compounds: , such as 2-((4,6-Dimethylpyrimidin-2-yl)thio)acetohydrazide, have shown promise as antiviral agents. They can interfere with the viral life cycle at various stages, including entry into host cells, genome replication, and production of new viral species . These compounds can also stimulate the immune system to produce antiviral cytokines and chemokines, potentially halting virus reproduction.
Cancer Research
This compound has been utilized in the development of SIRT2 inhibitors . SIRT2 is involved in cell cycle regulation, autophagy, and immune responses. Dysregulation of SIRT2 contributes to several diseases, including cancer. Structure-based optimization has led to derivatives of this compound that act as potent SIRT2 inhibitors, which could be a new strategy for cancer treatment .
Proteomics Research
The compound is available for purchase as a specialty product for proteomics research. Its properties, such as melting and boiling points, density, and refractive index, are well-characterized, making it a reliable reagent for various biochemical assays .
Drug Development
Due to its role in the inhibition of SIRT2, this compound is a candidate for the development of new drugs. Its derivatives have been shown to inhibit human breast cancer cell lines and increase the acetylation of α-tubulin in a dose-dependent manner, indicating its potential in drug development for cancer and other diseases .
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c1-5-3-6(2)11-8(10-5)14-4-7(13)12-9/h3H,4,9H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCZMVPGNOZVLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328116 |
Source
|
Record name | 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801407 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide | |
CAS RN |
60458-71-1 |
Source
|
Record name | 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801328116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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